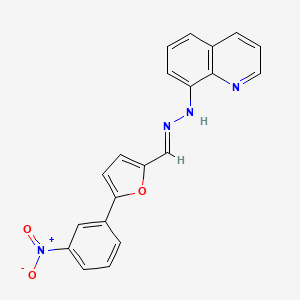![molecular formula C20H14ClN3O B5722132 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
作用机制
The mechanism of action of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway plays a critical role in the immune response to viral and bacterial infections, as well as in the recognition and elimination of cancer cells. Activation of the STING pathway leads to the production of interferons and other cytokines, which in turn stimulate the immune system to attack the invading pathogens or cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and reduce inflammation. It has also been found to enhance the immune response by activating immune cells such as dendritic cells and natural killer cells. In addition, it has been shown to have anti-viral activity against a number of viruses, including hepatitis B and C, herpes simplex virus, and influenza virus.
实验室实验的优点和局限性
One of the main advantages of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is its potent anti-tumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and metastasis, as well as for testing the efficacy of new cancer treatments. In addition, its anti-inflammatory and anti-viral properties make it a promising candidate for the treatment of various inflammatory and viral diseases. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain applications.
未来方向
There are numerous future directions for the study of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide. One area of research is the development of new derivatives with improved potency and selectivity. Another area of research is the investigation of the compound's mechanism of action and its interactions with the immune system. This could lead to the development of new immunotherapies for cancer and other diseases. Finally, the compound's potential for use in combination therapy with other drugs is an area of research that is currently being explored.
合成方法
The synthesis of 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves the reaction of 2-chloro-3-nitrobenzoic acid with 2-aminopyridine in the presence of a reducing agent, such as iron powder or tin chloride. The resulting intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of various inflammatory and viral diseases. In addition, it has been found to modulate the immune system and enhance the immune response, which could have implications for the development of immunotherapies.
属性
IUPAC Name |
3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-7-3-6-15(11-16)20(25)22-17-8-4-5-14(12-17)18-13-24-10-2-1-9-19(24)23-18/h1-13H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNATMAUVOHISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)
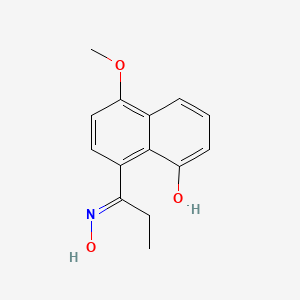
![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)
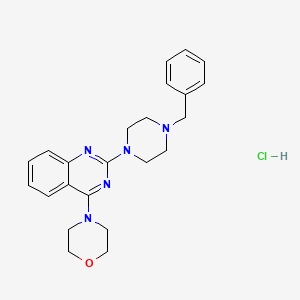
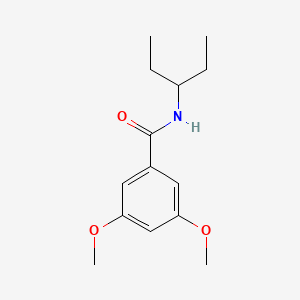
![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)
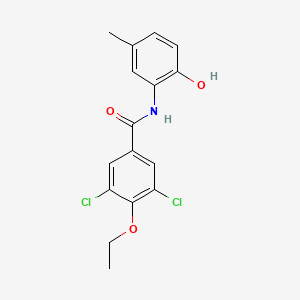
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)
